buta-1,3-diene;(E)-but-2-enedioic acid;styrene
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Overview
Description
The compound “buta-1,3-diene;(E)-but-2-enedioic acid;styrene” is a combination of three distinct organic compounds: buta-1,3-diene, (E)-but-2-enedioic acid, and styrene. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Buta-1,3-diene
Industrial production often involves the steam cracking of hydrocarbons, where buta-1,3-diene is obtained as a byproduct .
(E)-but-2-enedioic acid
Industrially, it is produced by the catalytic oxidation of benzene or butane .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam .
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Used to produce synthetic rubber.
Diels-Alder reactions: Forms cyclohexene derivatives.
Oxidation: Produces butadiene monoxide.
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid undergoes:
Hydrogenation: Converts to succinic acid.
Esterification: Forms esters used in food and beverage industries.
Styrene
Styrene undergoes:
Polymerization: Produces polystyrene.
Halogenation: Forms halogenated styrenes.
Oxidation: Produces styrene oxide.
Scientific Research Applications
Buta-1,3-diene
Chemistry: Used in the production of synthetic rubber and plastics.
Biology: Studied for its effects on human health due to its presence in urban air.
(E)-but-2-enedioic acid
Medicine: Used as a food additive and in pharmaceuticals.
Industry: Used in the production of resins and as a mordant in dyeing.
Styrene
Chemistry: Precursor to polystyrene and other copolymers.
Industry: Used in the production of plastics, insulation, and automotive parts.
Mechanism of Action
Buta-1,3-diene
Buta-1,3-diene acts as a monomer in polymerization reactions, forming long-chain polymers through the reaction of its double bonds .
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid acts as an intermediate in metabolic pathways, participating in the citric acid cycle .
Styrene
Styrene acts as a monomer in polymerization reactions, forming polystyrene through the reaction of its vinyl group .
Comparison with Similar Compounds
Buta-1,3-diene
Similar Compounds: Isoprene, chloroprene.
Uniqueness: Simplest conjugated diene, widely used in synthetic rubber production.
(E)-but-2-enedioic acid
Similar Compounds: Maleic acid, succinic acid.
Uniqueness: Trans isomer of butenedioic acid, used in food and pharmaceuticals.
Styrene
Similar Compounds: Ethylbenzene, stilbene.
Uniqueness: Precursor to polystyrene, widely used in plastics industry.
Properties
CAS No. |
24938-12-3 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
buta-1,3-diene;(E)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H4O4.C4H6/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-3-4-2/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b;2-1+; |
InChI Key |
PUEVFCCOBZIVDO-JITBQSAISA-N |
Isomeric SMILES |
C=CC=C.C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Related CAS |
24938-12-3 |
Origin of Product |
United States |
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